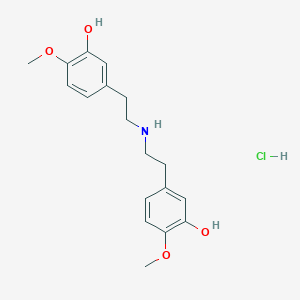
5,5'-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride typically involves the reaction of 2-methoxyphenol with a diamine compound under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation, crystallization, or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines[5][5].
Wissenschaftliche Forschungsanwendungen
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.
Industry: Used as an antioxidant in polymer and resin formulations.
Wirkmechanismus
The mechanism of action of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxalylbis(azanediyl)bis(ethane-2,1-diyl) Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
- N,N’-azanediylbis(ethane-2,1-diyl)bis(2-aminobenzamide)
- NHS-PEG2-SS-PEG2-NHS
Uniqueness
5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C18H24ClNO4 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
5-[2-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-5-3-13(11-15(17)20)7-9-19-10-8-14-4-6-18(23-2)16(21)12-14;/h3-6,11-12,19-21H,7-10H2,1-2H3;1H |
InChI-Schlüssel |
YOFRUDDNFJZMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















